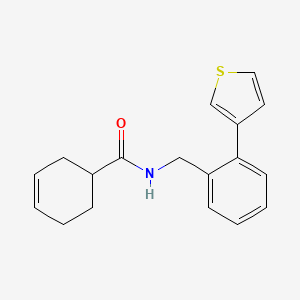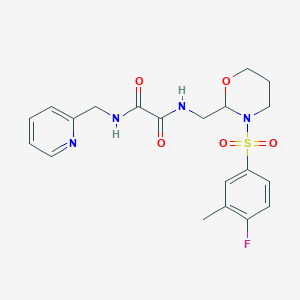
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, also known as 2R-TNPA, is a chiral amine that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods.
作用机制
The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by facilitating the formation of chiral compounds in asymmetric synthesis. As a ligand in asymmetric catalysis, it is believed to interact with metal ions to form chiral complexes that catalyze the reaction. In studies investigating its potential therapeutic applications, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to interact with various proteins and receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate neurotransmitter release in the brain, and regulate insulin secretion in the pancreas. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One advantage of using (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine in lab experiments is its chiral nature, which allows for the formation of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may be difficult to obtain high yields of the desired product in some reactions, and its use may be limited by its cost and availability.
未来方向
There are several future directions for the study of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, including its use in the synthesis of new chiral compounds for use in drug development and as a tool for investigating the mechanisms of various biological processes. It may also be studied further for its potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases. Additionally, new methods for synthesizing (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine may be developed to improve its yield and reduce its cost.
合成方法
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been achieved through different methods, including the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and the reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal. The reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol group, followed by the reduction of the double bond to form the amine. The reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal involves the reaction of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
科学研究应用
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been used in scientific research as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various compounds. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZQWNCEBEGEL-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

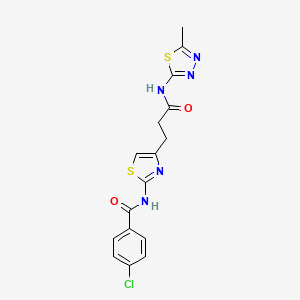
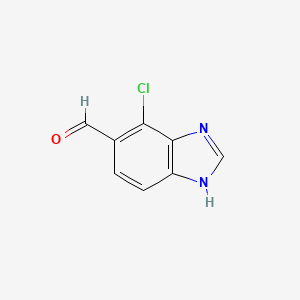
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
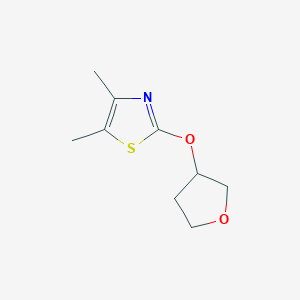
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)
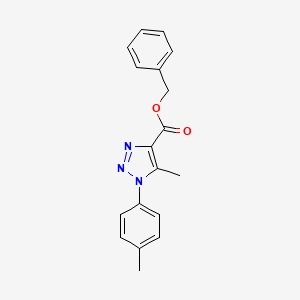

![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
